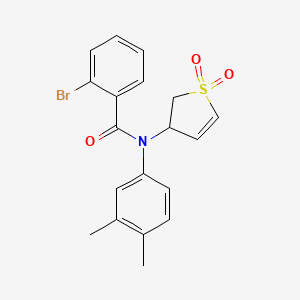

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a compound that has been extensively studied in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Structural Analysis and Synthesis Methodologies

Intermolecular Interactions : A study by Saeed et al. (2020) explored the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including compounds similar to 2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. The research highlighted the role of hydrogen bonds and π-interactions in stabilizing the crystal structure, providing insights into the molecular assembly of such compounds (Saeed et al., 2020).

Synthesis and Antipathogenic Activity : Limban, Marutescu, and Chifiriuc (2011) discussed the synthesis and characterization of acylthioureas with potential antipathogenic activity. Their work emphasizes the significance of halogenated phenyl substituents in enhancing antimicrobial properties, offering a foundation for developing novel antimicrobial agents (Limban et al., 2011).

Green Synthesis of Benzamide Derivatives : Sabbaghan and Hossaini (2012) reported a high-yield, eco-friendly synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This method employs a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, highlighting a simplified workup and separation process (Sabbaghan & Hossaini, 2012).

Potential Biological Activities

Anticancer and Docking Studies : Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity. Some compounds exhibited promising activity against various cancer cell lines, underscoring the therapeutic potential of benzamide derivatives in cancer treatment (Tiwari et al., 2017).

Antifungal Activity : Saeed, Zaman, Jamil, and Mirza (2008) prepared N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and evaluated their antifungal efficacy. Some synthesized compounds showed low to moderate antifungal activity, indicating the potential for further development into antifungal agents (Saeed et al., 2008).

Propriétés

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-13-7-8-15(11-14(13)2)21(16-9-10-25(23,24)12-16)19(22)17-5-3-4-6-18(17)20/h3-11,16H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQVMRUDKBOMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)

![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)